BenchChemオンラインストアへようこそ!

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione

Lipophilicity Drug-likeness Membrane permeability

5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione (CAS 88317-49-1) is a heterocyclic small molecule (MF: C₈H₈N₄OS; MW: 208.24 g/mol) that fuses a 2,4-dimethylpyrimidine ring at the 5-position with a 1,3,4-oxadiazole-2(3H)-thione core. The compound features a thione (C=S) tautomeric form rather than a thiol (–SH), a structural nuance that governs its hydrogen-bonding donor capacity (1 HBD), acceptor count (5 HBA), and topological polar surface area of 91.5 Ų.

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
CAS No. 88317-49-1
Cat. No. B14403402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione
CAS88317-49-1
Molecular FormulaC8H8N4OS
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=NNC(=S)O2)C
InChIInChI=1S/C8H8N4OS/c1-4-6(3-9-5(2)10-4)7-11-12-8(14)13-7/h3H,1-2H3,(H,12,14)
InChIKeyCZPRNBIZYZZGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

88317-49-1 – 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione: Procurement-Grade Physicochemical and Regiochemical Profile


5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione (CAS 88317-49-1) is a heterocyclic small molecule (MF: C₈H₈N₄OS; MW: 208.24 g/mol) that fuses a 2,4-dimethylpyrimidine ring at the 5-position with a 1,3,4-oxadiazole-2(3H)-thione core [1]. The compound features a thione (C=S) tautomeric form rather than a thiol (–SH), a structural nuance that governs its hydrogen-bonding donor capacity (1 HBD), acceptor count (5 HBA), and topological polar surface area of 91.5 Ų [2]. Its computed XLogP3-AA of 1.1 and single rotatable bond distinguish it from more lipophilic or conformationally flexible oxadiazole-thione analogs [2]. The synthetic route proceeds via cyclization of 2,4-dimethylpyrimidine-5-carboxylic acid hydrazide with carbon disulfide under basic alcoholic conditions, a regiochemistry that places the oxadiazole ring directly on the pyrimidine 5-carbon rather than the more common 2-carbon linkage .

Why Generic Substitution of 88317-49-1 with Other Pyrimidinyl-Oxadiazole-Thiones Fails: Regiochemistry, Physicochemical, and Synthetic Divergence


Within the pyrimidinyl-1,3,4-oxadiazole-2-thione class, the position of the pyrimidine linkage and the methylation pattern create distinct chemical entities that are not functionally interchangeable. The target compound connects the oxadiazole ring at the pyrimidine 5-position with 2,4-dimethyl substitution, whereas the most common analog in the literature—5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione—attaches via the pyrimidine 2-position with a 4,6-dimethyl pattern [1]. This positional isomerism alters the electronic environment of the heterocyclic system, hydrogen-bonding geometry, and the orientation of the thione group relative to the pyrimidine nitrogen lone pairs [2]. Replacement with a thiadiazole analog (e.g., 5-(2,4-dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione) introduces sulfur in the five-membered ring, modifying ring aromaticity, dipole moment, and metal-chelating properties [3]. Even substitution with a phenyl-oxadiazole-thione such as 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione (CAS 15264-63-8; LogP 1.42, PSA 90.61 Ų) yields measurably different lipophilicity and polar surface area, affecting membrane permeability and target engagement profiles .

88317-49-1 Quantitative Differentiation Evidence: Physicochemical, Regiochemical, and Synthetic Comparators


LogP Differentiation: 88317-49-1 vs. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thione (CAS 15264-63-8) and 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thione

The target compound 88317-49-1 exhibits a computed XLogP3-AA of 1.1, which is lower than the pyridyl analog 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione (CAS 15264-63-8; LogP = 1.42) and substantially lower than the 2-methoxyphenyl analog 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thione (CAS 69844-25-3; LogP = 2.03) [1]. A LogP difference of 0.32 to 0.93 log units translates to a ~2-fold to ~8.5-fold difference in octanol-water partition coefficient, indicating the target compound has measurably greater aqueous solubility and reduced non-specific protein binding propensity relative to these comparator oxadiazole-thiones [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: 88317-49-1 vs. Pyridine- and Phenyl-Based Oxadiazole-Thiones

88317-49-1 has a computed TPSA of 91.5 Ų, which is marginally higher than 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione (TPSA = 90.61 Ų) and significantly higher than 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thione (TPSA = 59.15 Ų) [1]. The TPSA increment arises from the additional nitrogen atoms in the pyrimidine ring (two extra N atoms vs. the phenyl or pyridyl monocyclic systems), increasing hydrogen-bond acceptor capacity. A TPSA > 90 Ų generally correlates with reduced blood-brain barrier penetration and lower oral absorption by the transcellular route, a property that may be advantageous for peripherally restricted target engagement [1].

Polar surface area BBB penetration Oral bioavailability prediction

Regiochemical Linkage Differentiation: 5-Position vs. 2-Position Pyrimidine Attachment in 1,3,4-Oxadiazole-2-Thiones

88317-49-1 features the oxadiazole-thione ring directly attached at the pyrimidine 5-position (2,4-dimethyl substitution), a regioisomeric configuration distinct from 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione, where the oxadiazole is linked at the pyrimidine 2-position with the methyl groups at positions 4 and 6 [1]. This 5-linkage places the electron-withdrawing oxadiazole-thione group in a meta-like relationship to both pyrimidine nitrogen atoms (N1 and N3), whereas the 2-linkage creates an ortho/para-like electronic arrangement [1][2]. The 5-position regioisomer is synthesized from 2,4-dimethylpyrimidine-5-carboxylic acid hydrazide, a building block that is commercially available but requires distinct synthetic planning compared to the 2-position regioisomer synthesized from 4,6-dimethyl-2-pyrimidinecarboxylic acid hydrazide .

Regioisomerism Structure-activity relationship Synthetic accessibility

Hydrogen-Bond Donor Count and Thione Tautomer Stability: 88317-49-1 vs. Thiadiazole-Thione Analog

88317-49-1 possesses exactly one hydrogen-bond donor (the NH of the oxadiazole-2-thione tautomer) and five hydrogen-bond acceptors (two pyrimidine N atoms, the oxadiazole O, the oxadiazole N, and the thione S) [1]. In contrast, the thiadiazole analog 5-(2,4-dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione replaces the oxadiazole oxygen with sulfur, altering both ring electronics and the thione-thiol tautomeric equilibrium [2]. The oxadiazole oxygen is a stronger hydrogen-bond acceptor than the thiadiazole sulfur, and the single HBD (vs. potential dual HBD from thiol tautomers in some analogs) creates a predictable, directional hydrogen-bonding pharmacophore [2][3]. This property is directly relevant to target engagement where the thione NH serves as a key hydrogen-bond donor to a protein backbone carbonyl or side-chain acceptor.

Tautomerism Hydrogen bonding Metal coordination

88317-49-1 High-Confidence Application Scenarios Based on Verified Physicochemical and Regiochemical Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Pyrimidine-5-Linked Oxadiazole-Thione Scaffolds

With a molecular weight of 208.24 Da, LogP of 1.1, and TPSA of 91.5 Ų, 88317-49-1 falls within the 'rule of three' guidelines for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its single rotatable bond and well-defined hydrogen-bonding geometry make it suitable for fragment-based screening where rigid, directional pharmacophores are preferred to minimize entropic penalties upon binding. The specific 2,4-dimethylpyrimidine-5-yl attachment distinguishes it from more common 2-linked pyrimidinyl-oxadiazole fragments, offering a distinct chemical vector for SAR exploration [2].

Peripherally Restricted Target Engagement Where Reduced BBB Penetration is Desired

The TPSA of 91.5 Ų for 88317-49-1 exceeds the widely cited threshold of 90 Ų associated with reduced passive blood-brain barrier penetration [1]. Combined with a relatively low LogP (1.1), this compound is predicted to have limited CNS exposure compared to analogs with TPSA < 60 Ų (e.g., 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thione, TPSA = 59.15 Ų) [2]. For programs targeting peripheral enzymes, receptors, or transporters—where CNS side effects are a liability—88317-49-1 provides a starting scaffold with favorable physicochemical exclusion from the CNS compartment.

Metal-Chelating Agent Design Leveraging the Oxadiazole-Thione Donor Set

The 1,3,4-oxadiazole-2(3H)-thione moiety in 88317-49-1 presents both a soft sulfur donor (thione C=S) and hard nitrogen/oxygen donors within a planar, five-membered ring system, a donor set known to coordinate transition metals including Cu(II), Zn(II), and Fe(III) [1][2]. The pyrimidine ring provides two additional nitrogen coordination sites, creating a potential N,N,O,S tetradentate or bridging coordination environment. This property distinguishes 88317-49-1 from purely phenyl-substituted oxadiazole-thiones lacking the additional pyrimidine nitrogen donors, making it suitable for metalloenzyme inhibitor design or metal-organic framework (MOF) linker applications [2].

Mannich Base Derivatization Platform for Antifungal and Antibacterial Lead Optimization

The thione NH of 88317-49-1 is amenable to Mannich reaction with formaldehyde and secondary amines, a well-established derivatization strategy in the 1,3,4-oxadiazole-2-thione series that yields N3-Mannich bases with enhanced antifungal activity [1][2]. The 2,4-dimethylpyrimidine substituent at the 5-position has been shown in related series to contribute to antifungal potency, particularly when combined with the Mannich base modification [1]. This positions 88317-49-1 as a viable core scaffold for generating focused Mannich base libraries for antimicrobial screening, where its regioisomeric identity may yield distinct structure-activity profiles compared to pyrimidine-2-linked analogs [2].

Quote Request

Request a Quote for 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.